2-amino-6,7-dimethoxyquinazolin-4(3H)-one chemical properties
2-amino-6,7-dimethoxyquinazolin-4(3H)-one chemical properties
An In-depth Technical Guide to 2-amino-6,7-dimethoxyquinazolin-4(3H)-one: Properties, Synthesis, and Applications
Introduction: The Quinazoline Core in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among its many derivatives, 2-amino-6,7-dimethoxyquinazolin-4(3H)-one stands out as a pivotal intermediate in the synthesis of numerous pharmaceuticals. Its strategic placement of amino and methoxy groups on the quinazoline ring system provides a versatile platform for chemical modification, enabling the development of potent and selective therapeutic agents. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical role in drug development for researchers and scientists in the field. The quinazoline core is recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1]
Physicochemical and Structural Characteristics
2-amino-6,7-dimethoxyquinazolin-4(3H)-one, also known by its IUPAC name 4-amino-6,7-dimethoxy-1H-quinazolin-2-one, is a heterocyclic organic compound. The molecule features a bicyclic structure composed of a pyrimidine ring fused to a benzene ring. The dimethoxy substituents at positions 6 and 7, along with the amino group at position 2, are crucial determinants of its chemical reactivity and biological interactions.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃O₃ | [2][3] |
| Molecular Weight | 221.21 g/mol | [2][3] |
| Appearance | Off-white to white solid/powder | [4] |
| Melting Point | 262-268 °C (decomposes) | [4] |
| Solubility | Sparingly soluble in DMSO (with heat), slightly soluble in Methanol (with heat) | [4] |
| CAS Number | 664347-52-8 (for the 2(1H)-one tautomer) | [3] |
Synthesis and Reaction Pathways
The synthesis of the quinazoline scaffold can be achieved through various methods. A common and effective approach involves the cyclization of an appropriately substituted anthranilamide derivative. The following protocol outlines a representative synthesis, emphasizing the rationale behind the procedural steps.
Experimental Protocol: Synthesis via Cyclization
This synthesis proceeds in two main stages: the formation of the key intermediate, 2-amino-4,5-dimethoxybenzamide, followed by its cyclization to form the quinazoline ring.
Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzamide
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Starting Material: Begin with 4,5-dimethoxy-2-nitrobenzoic acid.
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Reduction: The nitro group is selectively reduced to an amino group. A common method is catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or methanol. This method is chosen for its high yield and clean reaction profile.
-
Amidation: The resulting 2-amino-4,5-dimethoxybenzoic acid is then converted to its corresponding amide. This can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride) and then reacting it with ammonia.
Step 2: Cyclization to form 2-amino-6,7-dimethoxyquinazolin-4(3H)-one
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Reactants: The 2-amino-4,5-dimethoxybenzamide is reacted with a source of the C2-N fragment, such as cyanamide or a derivative.
-
Reaction Conditions: The reaction is typically heated in a suitable solvent, such as formamide, which can also serve as a reactant source.[5] The high temperature facilitates the intramolecular cyclization and dehydration needed to form the stable quinazoline ring system.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, causing the product to precipitate. The solid is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure 2-amino-6,7-dimethoxyquinazolin-4(3H)-one.
Caption: Synthetic workflow for 2-amino-6,7-dimethoxyquinazolin-4(3H)-one.
Spectral Analysis and Structural Elucidation
The structure of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one can be unequivocally confirmed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the amino and amide groups. Specifically, two singlets would appear in the aromatic region (around δ 7.0-7.5 ppm) corresponding to the protons at C-5 and C-8. Two sharp singlets would be observed around δ 3.8-4.0 ppm, integrating to three protons each, for the two methoxy groups. The NH₂ and NH protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The signals for the methoxy carbons would appear around δ 55-60 ppm, while the aromatic and heterocyclic carbons would resonate in the δ 100-160 ppm range. The carbonyl carbon (C-4) would be found further downfield.
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IR Spectroscopy: The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands would include:
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N-H stretching vibrations for the amino and amide groups (typically in the 3100-3500 cm⁻¹ region).
-
C=O stretching of the amide carbonyl group (a strong band around 1650-1690 cm⁻¹).
-
C-O stretching for the methoxy groups (around 1200-1250 cm⁻¹).
-
C=N and C=C stretching vibrations within the aromatic and heterocyclic rings (1450-1620 cm⁻¹).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to the exact mass of the protonated molecule (C₁₀H₁₂N₃O₃⁺), confirming its elemental composition.[1]
Chemical Reactivity and Role as a Synthetic Intermediate
The utility of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one lies in its potential for derivatization, making it a valuable building block for more complex molecules. The primary sites for reaction are the amino group at C2 and the potential for modification at the N3 position.
This scaffold is a crucial intermediate for a class of drugs known as kinase inhibitors, which are pivotal in cancer therapy for their ability to block cell signaling pathways that drive tumor growth.[2] For instance, the related compound 4-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor.[6] The synthesis involves a nucleophilic aromatic substitution where the chlorine at the C-4 position is displaced by an aniline derivative.[6]
Furthermore, derivatives of 2,4-diamino-6,7-dimethoxyquinazoline are potent and selective α1-adrenoceptor antagonists, a class of drugs used to treat hypertension.[7][8] The synthesis of these compounds, such as Alfuzosin and Prazosin, often involves a 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate, highlighting the importance of this chemical family in cardiovascular medicine.[9][10][11]
Caption: Derivatization potential of the quinazoline core structure.
Biological Significance and Therapeutic Applications
The 6,7-dimethoxyquinazoline core is a well-established pharmacophore, particularly for targeting protein kinases and G-protein coupled receptors (GPCRs).
Mechanism of Action: Kinase Inhibition
Many quinazoline-based drugs function as ATP-competitive inhibitors of protein kinases. In the context of cancer, mutations can lead to the constitutive activation of kinases like EGFR, promoting uncontrolled cell proliferation. Quinazoline inhibitors are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. Derivatives of 6,7-dimethoxyquinazoline have been identified as potent inhibitors of both EGFR tyrosine kinase and Janus Kinase 3 (JAK3).[12]
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Mechanism of Action: α1-Adrenoceptor Antagonism
In the treatment of hypertension and benign prostatic hyperplasia (BPH), quinazoline derivatives like prazosin act as selective antagonists of the α1-adrenergic receptor.[11] These receptors are found on smooth muscle cells in blood vessels and the prostate gland. By blocking the binding of norepinephrine to these receptors, the drugs cause vasodilation (relaxation of blood vessels) and relaxation of the prostatic smooth muscle, leading to lower blood pressure and improved urinary flow, respectively. The 4-amino-6,7-dimethoxyquinazoline moiety is a key pharmacophore for high-affinity binding to this receptor.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 2-amino-6,7-dimethoxyquinazolin-4(3H)-one and its derivatives.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[13] Avoid formation of dust and aerosols.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] The compound should be stored away from strong oxidizing agents.[14]
-
Toxicity: While specific toxicity data for this exact compound is limited, related quinazolines may be harmful if swallowed.[14] Standard precautionary measures for handling chemical intermediates should be observed. In case of ingestion, seek immediate medical attention.[14][15]
Conclusion
2-amino-6,7-dimethoxyquinazolin-4(3H)-one is more than a simple chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. Its structural features provide an ideal starting point for the synthesis of targeted therapies, from kinase inhibitors in oncology to α1-blockers in cardiovascular and urological medicine. A thorough understanding of its chemical properties, reactivity, and biological context is essential for any researcher aiming to leverage the power of the quinazoline scaffold in modern drug discovery and development.
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